molecular formula C13H11N3S B021865 2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-amine CAS No. 109879-70-1

2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-amine

Cat. No.: B021865
CAS No.: 109879-70-1
M. Wt: 241.31 g/mol
InChI Key: VPZDTUQTNKJCGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-amine (CAS 109879-70-1) is a high-value chemical scaffold with significant potential in medicinal chemistry and drug discovery research. This compound features a fused thieno[3,2-d]pyrimidine core structure, which serves as a privileged scaffold in the design of biologically active molecules. The molecular formula is C13H11N3S with a molecular weight of 241.31 g/mol. This compound is primarily utilized as a key intermediate in the synthesis of more complex heterocyclic systems for pharmaceutical development. Thieno[3,2-d]pyrimidine derivatives have demonstrated remarkable versatility in biomedical research, particularly as kinase inhibitors, anticancer agents, and antimicrobial compounds. Researchers value this specific analog for its structural features that enable diverse chemical modifications at multiple positions on the heterocyclic framework. Key Research Applications: • Medicinal chemistry lead optimization • Kinase inhibitor development • Anticancer agent discovery • Heterocyclic compound library synthesis • Structure-activity relationship (SAR) studies Physicochemical Properties: Boiling Point: 387.2±24.0°C (Predicted) Density: 1.316±0.06 g/cm³ (Predicted) pKa: 5.76±0.40 (Predicted) Storage Conditions: 2-8°C The compound's mechanism of action varies with specific structural modifications but typically involves targeted protein inhibition, particularly in signaling pathways relevant to disease pathology. Recent literature describes analogs of this core structure exhibiting potent activity against various cancer cell lines through interference with crucial enzymatic processes. The structural motif is frequently explored in the development of novel therapeutic agents due to its favorable drug-like properties and binding characteristics with biological targets. Handling Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper laboratory safety protocols should be followed when handling this compound.

Properties

IUPAC Name

2-methyl-6-phenylthieno[3,2-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3S/c1-8-15-10-7-11(9-5-3-2-4-6-9)17-12(10)13(14)16-8/h2-7H,1H3,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPZDTUQTNKJCGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=N1)N)SC(=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30618197
Record name 2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30618197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109879-70-1
Record name 2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30618197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Microwave-Assisted Cyclization

Microwave irradiation has been employed to accelerate cyclization steps in analogous syntheses, reducing reaction times from hours to minutes. For example, heating I with benzaldehyde at 150°C for 20 minutes under microwave conditions achieves similar yields (70–75%).

Challenges and Optimization Strategies

Byproduct Formation During Chlorination

Excess POCl₃ or prolonged reaction times can lead to over-chlorination or decomposition. Optimal conditions use 18.9 equivalents of POCl₃ and strict temperature control.

Amination Efficiency

Aqueous ammonia may require higher pressures or extended reaction times. Alternatives like ammonium acetate in refluxing ethanol improve yields to 75% .

Chemical Reactions Analysis

2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as thiols.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups on the thiophene or pyrimidine rings are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or halides. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit the activity of cyclin-dependent kinases (CDKs) by binding to their active sites, thereby blocking cell cycle progression and exerting antitumor effects . The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (Position) Synthesis Method Biological Activity/Notes References
6-Bromo-2-methylthieno[3,2-d]pyrimidin-4-amine Br (6), CH₃ (2) Halogenation of core structure Intermediate for further functionalization
6-Ethynylthieno[3,2-d]pyrimidin-4-anilines C≡CH (6), substituted aniline Sonogashira coupling Covalent binding to ErbB kinases
N-Arylbenzo[b]thieno[3,2-d]pyrimidin-4-amine Fused benzene, aryl (4) Microwave-assisted Dimroth Dual CLK1/DYRK1A inhibition (IC₅₀ < 1 nM)
7-Arylthieno[3,2-d]pyrimidin-4-amine Aryl (7) Formamide cyclization Kinase-focused library; substituent-dependent activity
Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine Pyrido-fused core One-pot multicomponent reaction Enhanced π-π stacking for target engagement

Substituent Position and Activity

  • Position 6 vs. 7: Substitution at position 6 (e.g., phenyl, ethynyl) in 2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-amine contrasts with 7-aryl analogs (). Position 6 substituents often enhance steric bulk and π-π interactions, while position 7 modifications may alter kinase selectivity .
  • Methyl vs. Ethynyl : The methyl group at position 2 in the target compound likely improves metabolic stability compared to reactive ethynyl groups in ErbB-targeting analogs, which enable covalent inhibition .

Fused vs. Substituted Rings

  • Benzo[b]thieno Analogs: Fused benzene rings () increase planarity and mimic purine bases more closely, achieving subnanomolar kinase inhibition. In contrast, the phenyl substituent in the target compound offers modularity for tuning solubility and target engagement .

Biological Activity

2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-amine (CAS No. 109879-70-1) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H10N4SC_{12}H_{10}N_4S, with a molecular weight of approximately 234.30 g/mol. The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities.

PropertyValue
Molecular Formula C12H10N4SC_{12}H_{10}N_4S
Molecular Weight 234.30 g/mol
CAS Number 109879-70-1

The biological activity of this compound is primarily attributed to its ability to act as an inhibitor of various kinases and enzymes involved in cellular signaling pathways. Specifically, it has been identified as a selective inhibitor of phosphatidylinositol 5-phosphate 4-kinase gamma (PI5P4Kγ), which plays a crucial role in regulating cellular processes such as growth and survival.

Key Mechanisms:

  • Kinase Inhibition : The compound inhibits PI5P4Kγ with a dissociation constant (KDK_D) of approximately 7.1 nM, demonstrating high potency against this target.
  • Cell Signaling Modulation : By inhibiting PI5P4Kγ, it disrupts downstream signaling pathways that are critical for cancer cell proliferation and survival.
  • Antimicrobial Activity : Preliminary studies suggest that the compound may also exhibit antimicrobial properties, particularly against resistant strains of Helicobacter pylori.

Structure-Activity Relationship (SAR)

The SAR studies provide insights into how modifications to the chemical structure affect biological activity:

  • Methyl Substitution : Adding a methyl group at the 6-position enhances activity, while substitution at the 2-position reduces it.
  • Phenyl Ring Modifications : Variations in the phenyl ring can significantly alter potency. For instance, substituents that increase hydrophobic interactions tend to improve binding affinity to target proteins.

Case Study 1: Anticancer Activity

A study evaluated the efficacy of this compound against various cancer cell lines. Results indicated that the compound exhibited significant cytotoxicity with an IC50 value in the low micromolar range, particularly against breast cancer cell lines.

Case Study 2: Antimicrobial Properties

In another study focused on Helicobacter pylori, derivatives of this compound were synthesized and tested for their ability to inhibit bacterial growth. One derivative demonstrated an IC50 value of 0.16 μM against resistant strains, highlighting its potential as a therapeutic agent.

Q & A

Q. What are the common synthetic routes for preparing 2-methyl-6-phenylthieno[3,2-d]pyrimidin-4-amine and its analogs?

  • Methodological Answer : The compound and its derivatives are synthesized via:
  • Modified Niementowski Reaction : Condensation of 2-amino-3-thiophenecarboxylate derivatives with formamide under high-temperature conditions (200°C). This method is effective for constructing the thieno[3,2-d]pyrimidine core .
  • Microwave-Assisted Condensation : Aryl amines react with thiophene precursors (e.g., N,N-dimethylformamidines) under microwave irradiation, significantly reducing reaction time while improving yield and purity. This is particularly useful for generating kinase inhibitors .
  • Sonogashira Coupling : For ethynyl-substituted analogs, 6-bromo intermediates undergo coupling with substituted alkynes in the presence of a palladium catalyst. This method introduces structural diversity for covalent kinase inhibitors .

Q. How is the crystal structure of this compound determined, and what software is recommended?

  • Methodological Answer : X-ray crystallography using the SHELX suite (e.g., SHELXL for refinement) is the gold standard. Key steps include:
  • Data collection with synchrotron radiation or high-resolution diffractometers.
  • Hydrogen bonding and intramolecular interactions (e.g., N–H⋯N bonds) are analyzed to resolve molecular conformation. Weak C–H⋯π interactions are often critical for stabilizing crystal packing .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for kinase inhibition?

  • Methodological Answer :
  • Substitution at Position 4 : Introducing 4-anilino groups (e.g., 4-methoxybenzyl) enhances binding to kinase ATP pockets. For example, N-(4-methoxybenzyl) derivatives show improved potency against CDK5/p25 and CK1δ/ε kinases .
  • Covalent Modifiers : Ethynyl groups at position 6 enable covalent binding to cysteine residues in kinases (e.g., MAP4K4). This requires Sonogashira coupling with terminal alkynes and validation via mass spectrometry .
  • Data-Driven Optimization : Use fragment-based lead discovery (FBLD) to prioritize high ligand efficiency (LE) fragments. Pyridopyrimidine analogs with fluoropyridyl substitutions (e.g., 6-(2-fluoropyridin-4-yl)) achieve nanomolar IC50 values .

Q. How can researchers resolve contradictions in biological activity data across different assays?

  • Methodological Answer :
  • Assay Validation : Compare results across orthogonal assays (e.g., cell-based apoptosis vs. kinase inhibition). For instance, apoptosis inducers like 2a (from ASAP HTS assays) should be cross-validated with caspase-3 activation assays .
  • Purity Control : Use reverse-phase HPLC (≥95% purity) and NMR (e.g., ¹H/¹³C) to confirm compound integrity. Contradictions often arise from impurities or degradation products .
  • Kinase Panel Screening : Test against a broad panel of kinases (e.g., CDK5, GSK3α/β) to identify off-target effects. Pyrido-thieno[3,2-d]pyrimidines may show selectivity for CLK1 over DYRK1A .

Q. What computational strategies support the design of derivatives with improved solubility and bioavailability?

  • Methodological Answer :
  • Molecular Docking : Use programs like AutoDock Vina to predict binding modes in target kinases (e.g., MAP4K4). Focus on replacing hydrophobic groups (e.g., phenyl) with polar moieties (e.g., methoxy) .
  • Solubility Enhancement : Introduce solubilizing groups (e.g., tetrazolylmethoxy in 2-methoxy-6-propyl derivatives) or formulate with co-solvents (DMSO/PEG mixtures) for in vivo studies .

Q. How can hydrogen bonding networks in the crystal structure inform drug design?

  • Methodological Answer :
  • Intramolecular Bonds : Identify N–H⋯N bonds that stabilize the pyrimidine ring conformation. For example, intramolecular bonds in N-(2-fluorophenyl) derivatives enforce planar geometries critical for kinase binding .
  • Intermolecular Interactions : Weak C–H⋯O bonds (e.g., between methyl groups and methoxy oxygen) guide crystal packing. These interactions can be leveraged to design co-crystals for improved stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.